4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxyphenyl group, and a chromen-7-yl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-7-yl Moiety: This step involves the cyclization of a suitable precursor to form the chromen-7-yl structure.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the chromen-7-yl intermediate with an ethoxyphenyl derivative under specific conditions.
Attachment of the Tert-butyl Group:
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: It can be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is unique due to the presence of the chromen-7-yl moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this structural feature.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)25-17-24(30)23-15-12-21(16-26(23)33-25)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKDGWRWALLBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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